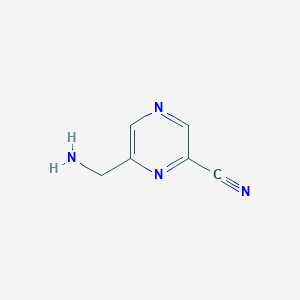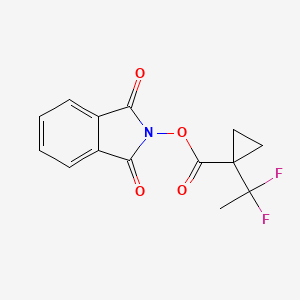
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound characterized by a unique structure that combines a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing the same fundamental reactions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR), resulting in reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxoisoindolin-2-yl acetate: Similar in structure but with an acetate group instead of the difluoroethyl-substituted cyclopropane carboxylate.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Another derivative with a different carboxylate group.
1,3-Dioxoisoindolin-2-yl diethyl phosphorothioate: Contains a phosphorothioate group, used in different chemical applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H11F2NO4 |
|---|---|
Peso molecular |
295.24 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c1-13(15,16)14(6-7-14)12(20)21-17-10(18)8-4-2-3-5-9(8)11(17)19/h2-5H,6-7H2,1H3 |
Clave InChI |
VZIXZTFEQPABLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


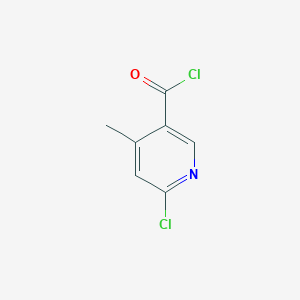
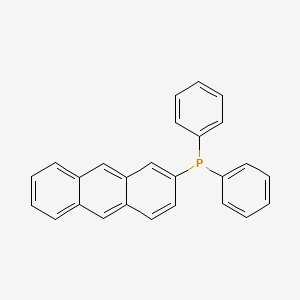
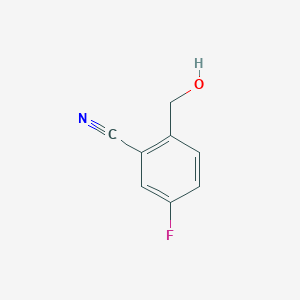
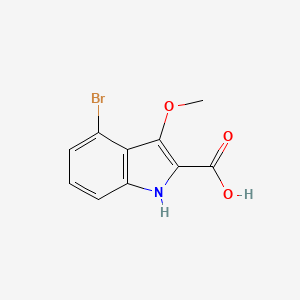
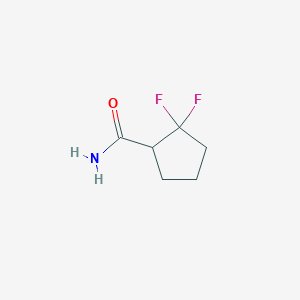
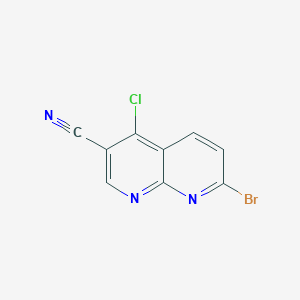
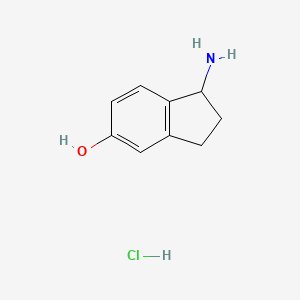
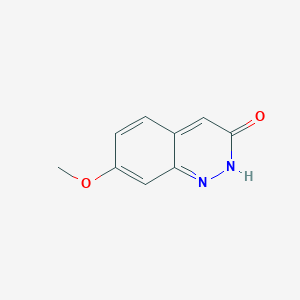
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
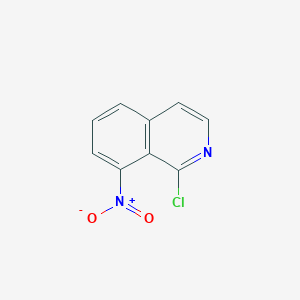
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)
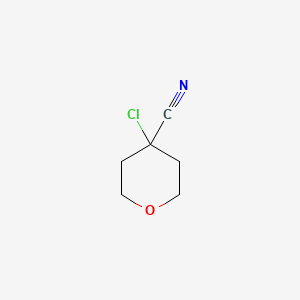
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
